3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide
CAS No.:
Cat. No.: VC15301716
Molecular Formula: C24H32N2O5
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide -](/images/structure/VC15301716.png)
Specification
Molecular Formula | C24H32N2O5 |
---|---|
Molecular Weight | 428.5 g/mol |
IUPAC Name | 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide |
Standard InChI | InChI=1S/C24H32N2O5/c1-28-19-10-8-17(9-11-19)20(26-12-6-5-7-13-26)16-25-24(27)18-14-21(29-2)23(31-4)22(15-18)30-3/h8-11,14-15,20H,5-7,12-13,16H2,1-4H3,(H,25,27) |
Standard InChI Key | JNMDZLBHBAQUQO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3 |
Introduction
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide is a complex organic compound belonging to the benzamide class. It features a benzamide core with three methoxy groups at the 3, 4, and 5 positions, along with a piperidine moiety connected through an ethyl chain to a para-methoxyphenyl group. This intricate structure suggests potential interactions with biological targets due to its multiple functional groups.
Synthesis and Chemical Reactivity
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity. The compound can undergo various chemical reactions typical for benzamide derivatives, including hydrolysis and amidation reactions.
Applications and Future Research Directions
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide holds potential applications in various scientific fields, particularly in pharmacology. Its unique structure and functional groups make it a candidate for further investigation into its biological activities and potential therapeutic uses.
Field of Application | Potential Use |
---|---|
Pharmacology | Investigating interactions with neurotransmitter receptors or enzymes |
Medicinal Chemistry | Designing new therapeutic agents based on its structural features |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume